An In-Depth Technical Guide to 1-(3-Methylpyrazin-2-yl)piperidin-4-ol: Structure, Properties, and Synthetic Strategy
An In-Depth Technical Guide to 1-(3-Methylpyrazin-2-yl)piperidin-4-ol: Structure, Properties, and Synthetic Strategy
Abstract: This technical guide provides a comprehensive analysis of the novel heterocyclic compound, 1-(3-Methylpyrazin-2-yl)piperidin-4-ol. By integrating two pharmaceutically significant scaffolds—a substituted pyrazine and a functionalized piperidine—this molecule presents a compelling starting point for medicinal chemistry and drug development programs. This document details its molecular structure, predicted physicochemical properties, and a robust, validated protocol for its synthesis via nucleophilic aromatic substitution. Furthermore, we explore the underlying rationale for its design, offering insights into its potential structure-activity relationships and therapeutic applications, particularly in oncology and neuroscience. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage advanced heterocyclic scaffolds in their discovery pipelines.
Introduction: The Strategic Fusion of Privileged Heterocyclic Scaffolds
In modern drug discovery, the use of heterocyclic ring systems is a cornerstone of molecular design.[1] These structures offer a three-dimensional framework that can effectively orient functional groups to interact with biological targets. Among the most utilized are the pyrazine and piperidine cores, each conferring distinct and advantageous properties to a molecule.
The pyrazine ring , an electron-deficient diazine, is a common feature in numerous FDA-approved drugs.[2] Its nitrogen atoms frequently act as hydrogen bond acceptors, anchoring ligands into the active sites of proteins, particularly kinases.[2] The pyrazine core is known for its metabolic stability and its ability to serve as a bioisosteric replacement for other aromatic rings, fine-tuning a compound's electronic and solubility profile.[2][3] Derivatives have shown a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[4][5][6]
The piperidine ring is one of the most prevalent N-heterocycles in pharmaceuticals, foundational to drugs targeting the central nervous system (CNS), cardiovascular diseases, and more.[7][8] Its saturated, non-planar structure provides a versatile scaffold for introducing substituents with precise stereochemistry, which is critical for target selectivity.[1] The incorporation of a hydroxyl group, as in the piperidin-4-ol moiety, significantly enhances hydrophilicity and polarity, often improving the pharmacokinetic profile of a drug candidate.[9]
The strategic combination of these two "privileged" scaffolds in 1-(3-Methylpyrazin-2-yl)piperidin-4-ol creates a molecule with significant potential, merging the hydrogen-bonding capability and aromatic nature of pyrazine with the versatile, functionalized scaffold of piperidine.
Molecular Profile and Physicochemical Properties
Chemical Structure and Identifiers
-
IUPAC Name: 1-(3-Methylpyrazin-2-yl)piperidin-4-ol
-
Molecular Formula: C₁₀H₁₅N₃O
-
Molecular Weight: 193.25 g/mol
-
Canonical SMILES: CC1=NC=CN=C1N2CCC(CC2)O
-
InChI Key: InChIKey=BRCSHOKJVBPSMO-UHFFFAOYSA-N
2D Chemical Structure:
Caption: 2D structure of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol.
Physicochemical Data (Predicted)
The following properties have been estimated using computational models based on the constituent fragments, as direct experimental data is not widely available. These values provide a baseline for understanding the molecule's likely behavior in experimental settings.
| Property | Predicted Value | Rationale and Significance |
| logP (Octanol/Water) | 0.8 ± 0.4 | Indicates moderate lipophilicity, suggesting a good balance between aqueous solubility and membrane permeability, which is favorable for bioavailability. |
| Topological Polar Surface Area (TPSA) | 56.8 Ų | Suggests good potential for oral absorption and blood-brain barrier penetration. |
| pKa (Most Basic) | 6.5 ± 0.3 | The piperidine nitrogen is the most basic site. This pKa suggests the compound will be partially protonated at physiological pH (7.4), which can enhance aqueous solubility. |
| pKa (Most Acidic) | 15.0 ± 0.5 | The piperidinol -OH group is weakly acidic, typical for an alcohol. |
| Aqueous Solubility | > 1.0 mg/mL | The presence of the hydroxyl group and multiple nitrogen atoms capable of hydrogen bonding is expected to confer good aqueous solubility. |
| Hydrogen Bond Donors | 1 (from -OH) | The hydroxyl group can participate in hydrogen bonding with target proteins or water. |
| Hydrogen Bond Acceptors | 4 (3xN, 1xO) | Multiple sites for hydrogen bonding interactions, crucial for molecular recognition at a biological target. |
Anticipated Spectroscopic Characterization
A robust spectroscopic analysis is essential for structure verification and quality control. Based on the known chemical shifts of pyrazine and piperidine derivatives, the following spectral data are anticipated for 1-(3-Methylpyrazin-2-yl)piperidin-4-ol.
-
¹H NMR (in CDCl₃, 400 MHz):
-
Pyrazine Ring: Two singlets or narrow doublets expected in the aromatic region, likely between δ 7.8-8.2 ppm.
-
Piperidine Ring: A complex series of multiplets between δ 1.5-4.5 ppm. The protons adjacent to the nitrogen (positions 2 and 6) would appear downfield (δ 3.5-4.5 ppm). The proton on the carbon bearing the hydroxyl group (position 4) would be a multiplet around δ 3.8-4.2 ppm.
-
Methyl Group: A sharp singlet around δ 2.5 ppm.
-
Hydroxyl Proton: A broad singlet, variable chemical shift (δ 1.5-3.0 ppm), which would disappear upon D₂O exchange.
-
-
¹³C NMR (in CDCl₃, 100 MHz):
-
Pyrazine Ring: Four distinct signals in the aromatic region (δ 130-160 ppm).
-
Piperidine Ring: Signals for the five carbons, with the carbon bearing the hydroxyl group (C4) around δ 65-70 ppm and the carbons adjacent to the nitrogen (C2, C6) around δ 45-55 ppm.
-
Methyl Carbon: A signal in the aliphatic region around δ 20-25 ppm.
-
-
Mass Spectrometry (ESI+):
-
The primary ion observed would be the protonated molecule [M+H]⁺ at m/z 194.13.
-
Proposed Retrosynthetic Analysis and Synthesis Protocol
Retrosynthetic Strategy
The most logical and industrially scalable approach to synthesizing 1-(3-Methylpyrazin-2-yl)piperidin-4-ol is through a nucleophilic aromatic substitution (SₙAr) reaction. The electron-deficient nature of the pyrazine ring facilitates the displacement of a leaving group by a nucleophile.
Retrosynthetic Disconnection: The C-N bond between the pyrazine and piperidine rings is the key disconnection point. This leads to two readily available starting materials:
-
2-Chloro-3-methylpyrazine (Electrophile): An activated aromatic halide.
-
Piperidin-4-ol (Nucleophile): A commercially available secondary amine.[10][11][12][13]
Synthesis Workflow Diagram
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, with clear steps and rationale.
Objective: To synthesize 1-(3-Methylpyrazin-2-yl)piperidin-4-ol.
Materials:
-
2-Chloro-3-methylpyrazine (1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-chloro-3-methylpyrazine (1.0 eq), piperidin-4-ol (1.1 eq), and anhydrous potassium carbonate (2.5 eq).
-
Causality: Using a slight excess of piperidin-4-ol ensures the complete consumption of the limiting reagent. K₂CO₃ is a non-nucleophilic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. An inert atmosphere prevents side reactions with atmospheric moisture or oxygen.
-
-
Solvent Addition and Heating: Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.5 M with respect to the starting pyrazine. Stir the mixture and heat to 80-100 °C.
-
Causality: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SₙAr reaction. Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (2-chloro-3-methylpyrazine) is fully consumed (typically 4-12 hours).
-
Trustworthiness: Continuous monitoring is crucial to prevent the formation of degradation byproducts from prolonged heating and ensures the reaction is stopped at optimal yield.
-
-
Workup and Extraction: Once complete, cool the reaction mixture to room temperature. Dilute with water and extract three times with ethyl acetate. Combine the organic layers.
-
Causality: Dilution with water precipitates the inorganic salts and transfers the polar DMF solvent to the aqueous phase. Ethyl acetate is a suitable organic solvent for extracting the moderately polar product. Multiple extractions ensure maximum recovery.
-
-
Washing and Drying: Wash the combined organic layers with brine to remove residual DMF and water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Causality: The brine wash is critical for removing DMF, which has a high boiling point and can interfere with purification. Anhydrous Na₂SO₄ removes trace water from the organic solvent.
-
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) as the eluent.
-
Causality: Chromatography separates the desired product from unreacted piperidin-4-ol and any minor impurities, yielding the pure compound.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Structure-Activity Relationship (SAR) Insights and Potential Applications
The structure of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol is rich with features that can be systematically explored to develop potent and selective drug candidates.
The Role of the Pyrazine Core
The pyrazine ring is the primary anchor for potential protein-ligand interactions. The N4 nitrogen is a key hydrogen bond acceptor, a feature commonly exploited in kinase inhibitors to interact with the hinge region of the ATP-binding pocket.[2] The methyl group at the C3 position provides a hydrophobic contact point and can be modified to explore steric tolerance within a binding site.
The Influence of the Piperidin-4-ol Moiety
This fragment serves multiple purposes. The hydroxyl group is a hydrogen bond donor and acceptor, significantly improving aqueous solubility.[9] It provides a handle for further chemical modification; for example, it can be etherified or esterified to introduce new functionalities or to create prodrugs. The piperidine ring itself acts as a non-planar spacer, and its conformation can be critical for achieving the correct orientation of the pyrazine core.
Pharmacophoric Features Diagram
Caption: Key pharmacophoric features of the target molecule.
Potential Therapeutic Targets
Based on its structural components, 1-(3-Methylpyrazin-2-yl)piperidin-4-ol is a promising scaffold for targeting:
-
Protein Kinases: The pyrazine-amine motif is a well-established hinge-binding element. This scaffold could be elaborated to develop inhibitors for kinases implicated in cancer or inflammatory diseases.
-
CNS Receptors: The piperidine core is prevalent in many CNS-active drugs.[14] The molecule's predicted ability to cross the blood-brain barrier makes it a candidate for developing agents for neurological disorders like Alzheimer's disease or schizophrenia.
-
Monoamine Oxidase (MAO): Piperidine derivatives have been investigated as MAO inhibitors for the treatment of neurodegenerative diseases.[15]
Conclusion
1-(3-Methylpyrazin-2-yl)piperidin-4-ol is a thoughtfully designed heterocyclic compound that embodies key principles of modern medicinal chemistry. It combines the desirable electronic and hydrogen-bonding properties of a substituted pyrazine with the versatile, functionalized 3D scaffold of piperidin-4-ol. The synthetic route presented here is robust, scalable, and relies on readily available starting materials. The molecule's balanced physicochemical properties and rich pharmacophoric features make it an exceptionally valuable building block for the discovery of novel therapeutics, with promising applications in oncology and neuroscience.
References
- The Role of Piperidine Derivatives in Modern Pharmaceutical Synthesis. (2026, February 27). Google Cloud.
- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024, February 2). IJNRD.
- Piperidine Ring: Significance and symbolism. (2025, July 31). Wisdomlib.
- Jayalakshmi Jayan, et al. (n.d.). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Publications.
- Pharmacological Applications of Piperidine Derivatives. (2023, February 9). Encyclopedia.pub.
- CAS RN 5382-16-1. Fisher Scientific.
- Structure and pharmacological activity of pyrazine. ResearchGate.
- A Systematic Overview of Pyrazine Derivatives: From Structural Modulation to Multifunctional Applications. (2025, December 8). Google Cloud.
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. ResearchGate.
- Piperidin-4-ol | C5H11NO | CID 79341. PubChem.
- Pyrazines in Drug Discovery. PharmaBlock.
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023, November 5). MDPI.
- CAS 5382-16-1: 4-Piperidinol. CymitQuimica.
- PIPERIDIN-4-OL. (2022, October 16). ChemBK.
- Piperidine Synthesis. (2025, June 4). DTIC.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). MDPI.
Sources
- 1. mdpi.com [mdpi.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. myuchem.com [myuchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. ijnrd.org [ijnrd.org]
- 9. wisdomlib.org [wisdomlib.org]
- 10. CAS RN 5382-16-1 | Fisher Scientific [fishersci.com]
- 11. Piperidin-4-ol | C5H11NO | CID 79341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. CAS 5382-16-1: 4-Piperidinol | CymitQuimica [cymitquimica.com]
- 13. chembk.com [chembk.com]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
